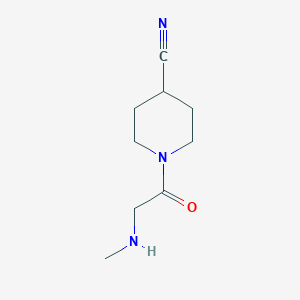![molecular formula C6H9N3O2 B1479015 5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097985-78-7](/img/structure/B1479015.png)
5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-Aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of this compound involves a visible light-induced diastereoselective process . This process uses 2H-azirines and maleimides in the presence of an organic photocatalyst . The method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups . It is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The key step is a [3+2] cycloaddition reaction of 2H-azirines with maleimides, which is promoted by visible light .Scientific Research Applications
Organic Electronics and Photovoltaics
Derivatives of pyrrolo[3,4-c]pyrrole-1,3-dione have been explored for their potential in organic electronics, particularly in the development of polymer semiconductors for organic thin film transistors and organic photovoltaic cells (OPVs). For instance, copolymers incorporating the pyrrolo[3,4-c]pyrrole-1,3-dione structure have shown promising charge transport performance and hole mobility, which is crucial for the efficiency of OPVs and electronic devices (Guo, Sun, & Li, 2014; Song et al., 2013).
Polymer Science
The structural flexibility and electronic properties of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives make them attractive for synthesizing conjugated polymers with specific optical and electronic functionalities. These materials have been studied for their photoluminescent properties, suitability for thin-film applications, and as components in solar cells, demonstrating their potential in new material development and electronic applications (Beyerlein & Tieke, 2000; Hu et al., 2015).
Synthesis and Chemical Properties
The synthesis and functionalization of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have been extensively studied, revealing versatile methodologies for constructing complex molecules with potential applications in medicinal chemistry, material science, and as intermediates for further chemical transformations. These studies provide insights into the reactivity, chemical diversity, and application potential of the pyrrolo[3,4-c]pyrrole-1,3-dione scaffold (Ershov & Ershova, 2020; Mahboobi et al., 2000).
Analytical and Structural Studies
Analytical studies utilizing pyrrolo[3,4-c]pyrrole-1,3-dione derivatives have been conducted to understand the molecular structure, spectroscopic properties, and material characteristics of these compounds. Crystal structure analysis and pyrolysis studies, for example, have provided valuable information on the physical properties and stability of these derivatives, which is critical for their application in material science and organic electronics (Fujii et al., 2002; Boon & Leeuw, 1987).
Properties
IUPAC Name |
5-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-9-1-3-4(2-9)6(11)8-5(3)10/h3-4H,1-2,7H2,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARHCQOOYTMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478932.png)
![2-Amino-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478933.png)

![(2-(3-aminopropyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478938.png)
![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478946.png)
![(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478950.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478951.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478952.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)
![5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478954.png)
![3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478955.png)
